molecular formula C13H16 B14068428 4-Phenyl-cycloheptene CAS No. 100650-88-2

4-Phenyl-cycloheptene

Cat. No.: B14068428
CAS No.: 100650-88-2
M. Wt: 172.27 g/mol
InChI Key: DQMZGHIGHUUQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-cycloheptene is a chemical compound with the molecular formula C13H16 that serves as a versatile building block in organic and materials chemistry research. As a cycloheptene derivative featuring a phenyl substituent, this compound is primarily valued as a key intermediate in synthetic organic chemistry. It is particularly useful for studying cycloaddition reactions and ring-strain-mediated transformations, which are fundamental for constructing complex molecular architectures . Researchers also utilize this and related structures in the development of novel polymers and as a precursor in catalytic processes, including desymmetrization and other stereoselective reactions . The compound must be handled in accordance with applicable laboratory safety protocols. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100650-88-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4-phenylcycloheptene

InChI

InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1,3-4,6-7,10-12H,2,5,8-9H2

InChI Key

DQMZGHIGHUUQBR-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC(C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Phenyl Cycloheptene and Its Derivatives

Strategies for Constructing the Cycloheptene (B1346976) Ring System with Phenyl Substitution

Building the core seven-membered ring with the phenyl group already incorporated into the precursor is an efficient strategy. This approach often involves ring-formation reactions where one of the reactants contains the necessary phenyl moiety, which becomes positioned at the C4-position during the cyclization event.

Ring-Closing Metathesis (RCM) Approaches for Unsaturated Rings

Ring-Closing Metathesis (RCM) has become a cornerstone in the synthesis of unsaturated rings of various sizes, including seven-membered rings. wikipedia.org The reaction utilizes metal catalysts, typically based on ruthenium or molybdenum, to facilitate the intramolecular coupling of two terminal alkene functionalities within a single acyclic precursor, leading to the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

To synthesize 4-Phenyl-cycloheptene via RCM, a diene precursor bearing a phenyl group at the appropriate position is required. Specifically, a 1,8-nonadiene (B1346706) derivative with a phenyl group at the C5 position would be a suitable substrate. Upon exposure to an RCM catalyst, the molecule would cyclize to form the desired this compound. The choice of catalyst is crucial and can influence reaction efficiency, tolerance to other functional groups, and the stereochemistry of the resulting double bond. organic-chemistry.org Second-generation Grubbs' catalysts are often favored for their high activity and stability. doi.org

Challenges in RCM can include catalyst poisoning and the formation of dimeric impurities, which can often be mitigated by adjusting reaction conditions such as temperature, solvent, and using slow addition techniques. drughunter.com

Table 1: Common Catalysts for Ring-Closing Metathesis (RCM)

Catalyst NameMetal CenterKey FeaturesTypical Applications
Grubbs' Catalyst (1st Gen) RutheniumGood functional group tolerance.General synthesis of 5- to 30-membered rings. organic-chemistry.org
Grubbs' Catalyst (2nd Gen) RutheniumHigher activity and broader substrate scope than 1st Gen. organic-chemistry.orgComplex molecule synthesis, reactions with sterically hindered alkenes.
Hoveyda-Grubbs Catalyst RutheniumCatalyst can be recovered and reused.Green chemistry applications, increased stability.
Schrock's Catalyst MolybdenumVery high activity.Can metathesize highly substituted alkenes.

Intramolecular Cyclization Reactions in Cycloheptene Formation

Intramolecular cyclization reactions provide another powerful route to construct the cycloheptene ring. These reactions involve the formation of a new bond between two parts of a single molecule to create the cyclic structure. A variety of such reactions exist, often promoted by acid, base, or metal catalysts.

For instance, a cascade intramolecular Prins/Friedel-Crafts cyclization can be envisioned. beilstein-journals.orgbeilstein-journals.org This type of reaction involves an initial cyclization to form a reactive intermediate, such as a carbenium ion, which is then trapped by an aromatic ring in the second step. beilstein-journals.org To form a this compound derivative, a precursor containing a vinyl group and an aldehyde or ketone, along with a tethered phenyl group, could be designed. A Lewis acid could then promote an intramolecular reaction where the alkene attacks the activated carbonyl, generating a benzylic carbocation that is subsequently trapped by the phenyl group to form the seven-membered ring. beilstein-journals.org The precise substitution pattern on the starting material is critical to direct the cyclization to the desired product.

Palladium-Catalyzed Phenylation of Cycloalkenes and Related Reactions

Palladium-catalyzed reactions are instrumental in forming carbon-carbon bonds. One strategy involves the direct phenylation of a cycloalkene. This can be achieved through allylic C-H arylation, where a C-H bond at the position adjacent to the double bond is functionalized. iastate.edu

Research has shown that palladium pincer complexes can catalyze the phenylation of cycloheptene. However, a significant challenge in this approach is controlling the regioselectivity. The reaction can yield a mixture of the desired allylic substitution product (this compound) and the vinylic substitution product (1-Phenyl-cycloheptene), where the phenyl group is attached directly to a double-bonded carbon. The ratio of these products can be influenced by the specific catalyst, ligands, and reaction conditions employed.

Table 2: Palladium-Catalyzed Allylic Arylation of Cycloheptene

Palladium ProcedureKey ReagentsOutcome for CyclohepteneReference
Procedure A Pd(OAc)₂, PPh₃, Ag₂CO₃Mixture of double bond regioisomers iastate.edu
Procedure B Pd(OAc)₂, P(OPh)₃, Ag₂CO₃Provides the desired regioisomer selectively iastate.edu

Introduction of the Phenyl Moiety at the 4-Position of Cycloheptene

This alternative synthetic philosophy begins with a cycloheptene ring or a related seven-membered cyclic precursor, followed by the strategic introduction of the phenyl group at the C4 position. This is typically accomplished using powerful transition-metal-catalyzed cross-coupling reactions.

Direct Phenylation Techniques for Unsaturated Hydrocarbons

Direct phenylation involves the activation of a C-H bond on the cycloheptene ring and its replacement with a C-Phenyl bond. As discussed in section 2.1.3, palladium-catalyzed allylic C-H arylation is a prime example of this approach. iastate.edu This method is highly attractive from an atom-economy perspective as it avoids the need to pre-functionalize the cycloheptene ring with a leaving group (like a halide). The key is to achieve high selectivity for the allylic C4 position over other C-H bonds in the molecule, a challenge that is the focus of ongoing research in the field.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) in Substituted Cycloalkene Synthesis

Cross-coupling reactions are among the most versatile and widely used methods for forming C-C bonds. They typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgnih.gov To synthesize this compound, one could react a 4-halocycloheptene (e.g., 4-bromocycloheptene) with benzene (B151609) or a phenyl organometallic reagent. More commonly, the reaction involves coupling an aryl halide (e.g., iodobenzene) with the alkene (cycloheptene). organic-chemistry.org The classic Heck reaction often leads to vinyl substitution, but modifications and specific catalytic systems can favor allylic substitution, which would be required to obtain the target molecule.

Suzuki Reaction: The Suzuki-Miyaura coupling is a highly reliable and popular method that joins an organoboron compound with an organic halide or triflate. organic-chemistry.orgyoutube.com The synthesis of this compound would typically be achieved by reacting 4-bromocycloheptene or 4-cycloheptenyl triflate with phenylboronic acid in the presence of a palladium catalyst and a base. youtube.com The reaction is known for its mild conditions and excellent tolerance of a wide variety of functional groups, making it a very powerful tool. youtube.com

Table 3: Comparison of Key Cross-Coupling Reactions for Phenyl Group Introduction

ReactionPhenyl SourceCycloheptene SubstrateKey Advantages
Heck Reaction Phenyl Halide (e.g., C₆H₅I)CyclohepteneUses readily available starting materials. wikipedia.org
Suzuki Reaction Phenylboronic Acid (C₆H₅B(OH)₂)4-HalocyclohepteneMild conditions, high functional group tolerance, low toxicity of boron reagents. organic-chemistry.orgyoutube.com
Sonogashira Reaction Phenylacetylene4-HalocyclohepteneForms a C(sp)-C(sp²) bond; not a direct route to the target compound.

Stereoselective Synthesis of this compound Stereoisomers

Achieving control over the spatial arrangement of atoms is paramount in modern synthetic chemistry. For phenyl-cycloheptenes, this involves methodologies that can selectively generate specific enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The catalytic asymmetric synthesis of chiral cycloheptene derivatives often relies on transition-metal complexes bearing chiral ligands. These catalysts create a chiral environment that influences the stereochemical outcome of the ring-forming reaction, leading to the preferential formation of one enantiomer over the other.

A notable strategy for accessing enantiomerically enriched fused cycloheptadiene systems involves a tandem intramolecular cyclopropanation/Cope rearrangement sequence. acs.org This process can be catalyzed by chiral dirhodium complexes, such as tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinato]dirhodium, abbreviated as Rh₂(S-DOSP)₄. acs.org In this sequence, a dienylmethyl vinyldiazoacetate is converted into a divinylcyclopropane intermediate, which then undergoes a thermal Cope rearrangement to furnish the fused cycloheptadiene product. acs.org

The enantioselectivity of this transformation is highly dependent on the geometry of the alkene within the dienyl substrate. Research has shown that substrates containing cis-alkenes lead to significantly higher asymmetric induction compared to their trans-alkene counterparts. acs.org The highest enantioselectivity is often achieved with terminally disubstituted alkenes. acs.org This methodology has been successfully applied to the synthesis of natural products, demonstrating its utility. acs.org

Table 1: Influence of Alkene Geometry on Enantioselectivity in Cycloheptadiene Synthesis acs.orgAn interactive data table summarizing the effect of substrate stereochemistry on the enantiomeric excess (ee) of the resulting cycloheptadiene product.

Substrate Alkene Geometry Catalyst Product Enantiomeric Excess (ee)
cis Rh₂(S-DOSP)₄ High
trans Rh₂(S-DOSP)₄ Moderate
Terminal Disubstituted Rh₂(S-DOSP)₄ Very High (e.g., 93%)

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. In the context of cycloheptene ring formation, this often involves cycloaddition reactions where the facial selectivity of the approach of the reacting partners is controlled.

One effective method for constructing phenyl-substituted seven-membered rings with high diastereocontrol is the 1,3-dipolar cycloaddition of nitrile oxides with cycloheptatriene. This reaction has been used to synthesize various 3-(p-substituted phenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoles. Subsequent photooxygenation of these bicyclic adducts with singlet oxygen proceeds with high facial selectivity, yielding endoperoxides as single diastereomeric products in high yields (90-95%). The stereochemistry of these products has been confirmed by X-ray crystallographic analysis.

Another powerful strategy for achieving high diastereoselectivity is the dearomative [5+2] cycloaddition. The reaction between an indole (B1671886) and an oxidopyrylium ylide, for instance, provides a diastereoselective route to complex oxacyclohepta[b]indoles. This process is notable for its unique endo selectivity and its ability to proceed under very mild conditions, which allows for a broad tolerance of different functional groups on the substrates.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and selectivity of a synthetic transformation are critically dependent on the reaction conditions. The optimization of these parameters—including solvent, catalyst, temperature, and concentration—is a crucial step in developing a robust synthetic route. While specific optimization studies for this compound are not extensively documented, the principles can be illustrated by examining related transformations.

For cycloaddition reactions, which are a cornerstone of seven-membered ring synthesis, a systematic approach to optimization is essential. A typical optimization process involves screening various parameters to find the combination that provides the best outcome. This can be demonstrated in the context of a Michael addition cascade used to form highly substituted cyclohexanones, where the choice of base, catalyst, and solvent dramatically impacts the product yield. nih.gov

Table 2: Example of Reaction Condition Optimization for a Cyclization Reaction nih.govAn interactive data table illustrating a typical optimization study by varying base, catalyst, and solvent to maximize product yield.

Entry Base (equiv.) Catalyst (mol%) Solvent Time (h) Yield (%)
1 KOH (3.0) TBAB (20) Toluene 24 31
2 KOH (6.0) TBAB (20) Toluene 16 72
3 KOH (6.0) TBAB (20) THF-Toluene (2:8) 48 56
4 TMG (6.0) TBAB (20) Toluene 72 63
5 TMG (6.0) TBAB (20) Acetonitrile (B52724) 16 55

In this example, doubling the amount of potassium hydroxide (B78521) (KOH) and reducing the reaction time led to a more than twofold increase in yield (Entry 2 vs. Entry 1). nih.gov Switching to other bases like tetramethylguanidine (TMG) or changing the solvent to acetonitrile resulted in lower yields. nih.gov This systematic screening identifies the optimal conditions for the desired transformation. Similar principles are applied to the synthesis of phenyl-cycloheptenes, where catalyst choice (e.g., different Rhodium or Gold complexes), solvent polarity, and temperature are tuned to maximize the yield and stereoselectivity of the ring-forming step. researchgate.nettudelft.nl

Novel Synthetic Routes and Methodological Advancements in Phenyl-cycloheptene Construction

The demand for efficient access to complex molecular architectures continually drives the invention of new synthetic methods. For phenyl-cycloheptenes and related seven-membered rings, transition-metal-catalyzed cycloaddition reactions represent a major area of advancement.

The [5+2] cycloaddition is a particularly powerful and atom-economical method for constructing cycloheptene rings. rsc.org This reaction typically involves the combination of a five-atom component (such as a vinylcyclopropane (B126155) or an oxidopyrylium ylide) with a two-atom π-system (like an alkyne or alkene). rsc.org Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes are especially prevalent, offering a direct route to substituted cycloheptadienes. These reactions often proceed with high regioselectivity and can be rendered stereoselective through the use of chiral catalysts.

Beyond [5+2] cycloadditions, other innovative cascade reactions have been developed. As mentioned previously, the Rh₂(S-DOSP)₄-catalyzed intramolecular cyclopropanation of dienylmethyl vinyldiazoacetates followed by a Cope rearrangement provides an elegant entry into fused cycloheptadiene systems. acs.org This tandem process efficiently builds molecular complexity, creating the seven-membered ring and setting multiple stereocenters in a single synthetic operation. acs.org

Recent progress has also been made in the development of other cycloaddition strategies. For example, novel [4+2] cycloadditions involving reactive species like 1-phenyl-1-benzothiophenium salts as dienophiles have been reported. researchgate.net While not directly forming a cycloheptene, these methods highlight a broader trend in synthetic chemistry: the use of highly reactive or unconventional intermediates to access ring systems that are difficult to synthesize through traditional means. These advancements expand the synthetic chemist's toolkit, enabling more efficient and creative approaches to complex targets like this compound and its derivatives.

Chemical Reactivity and Transformation Studies of 4 Phenyl Cycloheptene

Electrophilic Addition Reactions to the Cycloheptene (B1346976) Double Bond

The electron-rich π-system of the double bond in 4-Phenyl-cycloheptene is a prime target for electrophiles, leading to a range of addition products.

Hydroboration and Subsequent Oxidative Functionalization

Hydroboration-oxidation is a two-step synthetic pathway that converts alkenes into alcohols. wikipedia.org This reaction is known for its anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the double bond. The boron atom attaches to the less sterically hindered or more electron-rich carbon, while a hydrogen atom adds to the other carbon from the same face of the double bond. masterorganicchemistry.com For this compound, the boron would be expected to add to the C-2 carbon, influenced by the steric bulk of the adjacent phenyl group at C-4.

ReactantReagentsPredicted Major ProductKey Features
This compound1. BH₃·THF 2. H₂O₂, NaOH4-Phenyl-cycloheptanolAnti-Markovnikov addition, Syn-stereochemistry

Halogenation and Hydrohalogenation Pathways

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound is expected to follow Markovnikov's rule. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. pressbooks.pub The initial step is the protonation of the double bond by the hydrogen halide to form the most stable carbocation. youtube.com In the case of this compound, protonation can lead to a carbocation at either C-1 or C-2. The carbocation at C-1 would be secondary, while the carbocation at C-2 would also be secondary but potentially stabilized by resonance with the adjacent phenyl ring (a benzylic-like position). This benzylic stabilization would favor the formation of the carbocation at C-2. In the second step, the halide ion (X⁻) acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. youtube.com Therefore, the major product is predicted to be 2-halo-4-phenyl-cycloheptane.

Halogenation: The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion. youtube.com This mechanism leads to anti-addition, where the two halogen atoms add to opposite faces of the original double bond. The reaction of this compound with bromine would thus be expected to yield trans-1,2-dibromo-4-phenyl-cycloheptane.

Reaction TypeReagentPredicted Major ProductRegio/Stereochemistry
HydrohalogenationHBr2-Bromo-4-phenyl-cycloheptaneMarkovnikov addition
HalogenationBr₂trans-1,2-Dibromo-4-phenyl-cycloheptaneAnti-addition

Ene Reactions and Cycloadditions Involving this compound as a Dienophile or Ene Component

Ene Reactions: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org this compound possesses allylic hydrogens at the C-3 and C-5 positions, making it a potential ene component. In a reaction with a suitable enophile (e.g., maleic anhydride), a concerted mechanism would involve the transfer of an allylic hydrogen to the enophile, the formation of a new sigma bond, and a shift of the cycloheptene double bond. nih.gov

Cycloaddition Reactions: this compound can act as a dienophile in [4+2] Diels-Alder cycloaddition reactions due to its double bond. pageplace.de When reacted with a conjugated diene, such as 1,3-butadiene, it would form a tricyclic adduct. The reaction's feasibility and rate would depend on the electronic nature of the dienophile and diene, with electron-withdrawing groups on the dienophile generally accelerating the reaction. The phenyl group's electronic influence in this context is relatively neutral. Higher-order cycloadditions, such as [6+4] cycloadditions, are also known for cycloheptene derivatives, though they often require specific substrates like tropones or metal catalysis to proceed efficiently. organicreactions.orgnih.gov

Reaction TypeRole of this compoundExample Co-reactantExpected Product Class
Ene ReactionEneMaleic Anhydride (B1165640)Substituted cycloheptene with a new C-C bond
[4+2] CycloadditionDienophile1,3-ButadieneTricyclic fused ring system

Hydrogenation and Reduction Chemistry of this compound

The hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond and/or the reduction of the aromatic ring. The outcome is highly dependent on the reaction conditions, particularly the catalyst, temperature, and pressure.

Catalytic hydrogenation of the cycloheptene double bond can be achieved under relatively mild conditions using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). mdpi.com This selective reduction would yield Phenyl-cycloheptane.

To reduce the aromatic phenyl ring, more forcing conditions are generally required, such as higher temperatures, higher pressures, and more active catalysts like rhodium (Rh) or ruthenium (Ru) on a support, or Raney nickel. wikipedia.orgnih.gov Complete hydrogenation of both the double bond and the phenyl ring would result in Phenyl-cycloheptane being converted to Cyclohexyl-cycloheptane. It is possible to achieve selective hydrogenation of the phenyl ring while leaving the cycloheptene double bond intact, but this would require careful selection of catalysts and conditions.

ProductTypical CatalystTypical ConditionsComments
Phenyl-cycloheptanePd/C, PtO₂Low pressure H₂, Room temp.Selective reduction of the alkene double bond.
Cyclohexyl-cycloheptaneRh/C, Ru/CHigh pressure H₂, Elevated temp.Complete reduction of both alkene and aromatic ring.

Oxidation Reactions of the Cycloheptene Ring System

The double bond in this compound is susceptible to various oxidative transformations, leading to epoxides, diols, or cleavage products.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the double bond into an epoxide, yielding 4-phenyl-1,2-epoxycycloheptane. The reaction is stereospecific, with the oxygen atom adding to one face of the double bond.

Dihydroxylation: The alkene can be converted into a vicinal diol (1,2-diol). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (B83412) (KMnO₄). This would produce cis-4-phenyl-cycloheptane-1,2-diol. Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed ring-opening of the epoxide with water, yielding trans-4-phenyl-cycloheptane-1,2-diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup will cleave the double bond entirely. This would break open the seven-membered ring to form a dicarboxylic acid, specifically 3-phenyl-heptane-1,7-dioic acid.

Functionalization at Allylic and Vinylic Positions of this compound

Allylic Functionalization: The carbon atoms adjacent to the double bond (C-3 and C-5) are allylic positions. These positions are activated for radical and certain ionic reactions. For instance, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would substitute a hydrogen atom at the C-3 or C-5 position with a bromine atom. Transition metal-catalyzed allylic C-H functionalization is a modern approach that allows for the direct introduction of various nucleophiles at the allylic position, often with high selectivity. rsc.orgrsc.org

Vinylic Functionalization: Vinylic positions refer to the carbon atoms of the double bond itself (C-1 and C-2). While direct functionalization of vinylic C-H bonds is more challenging than allylic functionalization, methods exist, often involving transition metal catalysis. For example, reactions like the Heck reaction could potentially couple the vinylic positions with other organic groups, although such transformations on a simple cycloalkene are not trivial. The reactivity of vinylic epoxides and other activated vinyl compounds in cycloadditions has also been explored, suggesting pathways for more complex transformations. nih.gov

Derivatization Strategies for this compound for Further Synthetic Utility

The derivatization of this compound can be strategically approached by targeting its two primary functional groups. The nucleophilic double bond of the cycloheptene ring is susceptible to electrophilic addition reactions, while the electron-rich phenyl group can undergo electrophilic aromatic substitution. These pathways allow for the introduction of a wide variety of functional groups, significantly expanding the molecule's application in further synthetic endeavors.

The carbon-carbon double bond in the cycloheptene ring is a key site for functionalization through addition reactions. These reactions break the pi bond and form two new sigma bonds, allowing for the introduction of various substituents.

Epoxidation : The olefin can be converted to an epoxide, a versatile three-membered cyclic ether, by treatment with a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgorientjchem.org This reaction proceeds via a concerted mechanism, where an oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. libretexts.org The resulting epoxide, 4-phenyl-1,2-epoxycycloheptane, is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles to introduce functional groups such as diols, amino alcohols, and ethers. libretexts.orgorientjchem.org

Dihydroxylation : The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through oxidation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org This reaction forms a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. organic-chemistry.org Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, can be used to produce enantiomerically enriched diols. wikipedia.org

Hydrogenation : The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction results in the formation of phenylcycloheptane, saturating the seven-membered ring.

Table 1: Representative Reactions for the Modification of the Olefinic Moiety of this compound
Reaction TypeReagentsProduct NameProduct Structure
Epoxidationm-CPBA, CH₂Cl₂4-Phenyl-1,2-epoxycycloheptaneAn epoxide ring fused to the cycloheptane (B1346806)
Syn-DihydroxylationOsO₄ (cat.), NMO4-Phenyl-cycloheptane-1,2-diol (cis)Two hydroxyl groups on the same side of the ring
HydrogenationH₂, Pd/CPhenylcycloheptaneA saturated cycloheptane ring
BrominationBr₂, CCl₄1,2-Dibromo-4-phenylcycloheptane (trans)Two bromine atoms on opposite sides of the ring

The phenyl group of this compound can be functionalized using electrophilic aromatic substitution (EAS) reactions. The cycloheptenyl group, being an alkyl substituent, acts as an electron-donating group through induction. libretexts.org This activates the aromatic ring, making it more reactive than benzene (B151609) itself, and directs incoming electrophiles to the ortho and para positions. libretexts.orguomustansiriyah.edu.iq

Nitration : A nitro group (-NO₂) can be introduced onto the phenyl ring using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.comlibretexts.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. pharmaguideline.comsavemyexams.com This reaction yields a mixture of ortho-nitro- and para-nitro-4-phenyl-cycloheptene, with the para isomer often predominating due to reduced steric hindrance.

Halogenation : Halogens such as bromine or chlorine can be substituted onto the aromatic ring in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). mt.com The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the activated phenyl ring. This results in the formation of ortho- and para-halogenated products.

Friedel-Crafts Acylation : An acyl group (-COR) can be introduced by reacting the compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like AlCl₃. This reaction is a reliable method for forming a new carbon-carbon bond and introducing a ketone functionality. The products would be the corresponding ortho- and para-acylated phenyl-cycloheptenes.

Sulfonation : Treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H) onto the ring. libretexts.org The electrophile is sulfur trioxide (SO₃). This reaction is reversible, which can be useful in synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other substituents before being removed. libretexts.org

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
Reaction TypeReagentsElectrophileMajor Products
NitrationConc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)1-(4-Nitrophenyl)cyclohept-3-ene and 1-(2-Nitrophenyl)cyclohept-3-ene
BrominationBr₂, FeBr₃Br⁺ (Bromonium ion equivalent)1-(4-Bromophenyl)cyclohept-3-ene and 1-(2-Bromophenyl)cyclohept-3-ene
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺ (Acylium ion)1-(4-Acetylphenyl)cyclohept-3-ene and 1-(2-Acetylphenyl)cyclohept-3-ene
SulfonationSO₃, H₂SO₄SO₃ (Sulfur trioxide)4-(Cyclohept-3-en-1-yl)benzenesulfonic acid

Stereochemical and Conformational Analysis of 4 Phenyl Cycloheptene

Conformational Landscape of Cycloheptene (B1346976) Derivatives and the Influence of Phenyl Substitution

The conformational analysis of seven-membered rings like cycloheptane (B1346806) and cycloheptene reveals a more intricate energy surface than that of six-membered rings. The parent cycloheptene ring is known to exist in two primary low-energy conformations: the chair and the boat. However, due to the ring's flexibility, these are part of a larger family of interconverting conformers, including twist-chair and twist-boat forms.

Computational studies on cycloheptane, a closely related saturated ring, have identified the twist-chair as the most stable conformer, followed by the chair, twist-boat, and boat conformations. biomedres.usresearchgate.net The presence of the double bond in cycloheptene alters the relative energies and geometries of these conformers. For cycloheptene itself, the chair conformation is generally considered to be the most stable.

The introduction of a bulky phenyl group at the C4 position significantly influences this conformational equilibrium. Substituents on cycloalkane rings generally prefer to occupy positions that minimize steric interactions. fiveable.me In the context of cycloheptene's chair-like and boat-like conformations, the C4 position offers two distinct orientations: axial-like and equatorial-like.

Equatorial-like Preference: The phenyl group, due to its size, will strongly favor an equatorial-like position to avoid destabilizing 1,3-diaxial interactions with hydrogen atoms on the ring. masterorganicchemistry.com This preference is a well-established principle in the conformational analysis of substituted cyclohexanes and is applicable to cycloheptene as well. researchgate.net An axial-like phenyl group would experience significant steric repulsion, raising the energy of that conformer.

Stabilization of Specific Conformers: The strong preference for an equatorial-like phenyl group will likely result in the stabilization of specific chair or twist-chair conformers where this orientation is possible. Conformers that would force the phenyl group into a more sterically hindered axial-like position will be significantly less populated in the equilibrium mixture.

The following table, based on analogous data from substituted cyclohexanes, illustrates the energetic penalty (A-value) associated with placing a phenyl group in an axial position, which underscores its strong equatorial preference.

SubstituentA-value (kcal/mol)Equatorial Preference
Phenyl (-C₆H₅)~2.9Strong
Methyl (-CH₃)1.74Moderate
tert-Butyl (-C(CH₃)₃)~5.0Very Strong

This interactive table provides the conformational A-values, representing the energy difference between the axial and equatorial conformers for substituents on a cyclohexane (B81311) ring. These values provide a strong basis for predicting the conformational preferences in 4-phenyl-cycloheptene. masterorganicchemistry.com

Analysis of Ring Flipping and Pseudorotation Dynamics in this compound

Cycloheptene rings are conformationally mobile, undergoing dynamic processes like ring flipping and pseudorotation. biomedres.us

Ring Flipping: This process involves the interconversion between chair and boat families of conformations, passing through higher-energy transition states. wikipedia.orglibretexts.org For cyclohexane, the energy barrier for a chair-to-chair flip is approximately 10 kcal/mol, proceeding through half-chair and twist-boat intermediates. masterorganicchemistry.comjkps.or.kr The barrier in cycloheptene is generally lower due to its increased flexibility.

Pseudorotation: This is a continuous, low-energy process through which the ring can change its conformation without passing through a high-energy transition state. wikipedia.org It involves small, wave-like motions of the ring atoms. For instance, within the chair family of cycloheptane, pseudorotation allows for the interconversion of different twist-chair conformers with very low energy barriers. biomedres.usnih.gov

The presence of the 4-phenyl substituent is expected to increase the energy barrier for these dynamic processes. During a ring flip, the bulky phenyl group must move through positions of increased steric strain. This effect is well-documented in substituted cyclohexanes, where large substituents can significantly hinder the rate of ring inversion. nih.gov Consequently, the interconversion between conformers of this compound would be slower compared to the unsubstituted parent molecule. The energy barrier for the flip will be dictated by the transition state that imposes the most severe steric interactions on the phenyl group.

Determination of Absolute and Relative Stereochemistry of this compound Isomers

The substitution of a phenyl group at the C4 position of the cycloheptene ring creates a stereocenter. As a result, this compound is a chiral molecule and can exist as a pair of enantiomers.

Absolute Stereochemistry: The specific three-dimensional arrangement of the groups around the C4 stereocenter is known as its absolute configuration. This is assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.eduwikipedia.orglibretexts.org

To assign the absolute configuration of this compound, one would follow these steps:

Assign Priorities: The four groups attached to the C4 stereocenter are prioritized based on atomic number. study.comvanderbilt.edu

Phenyl group (-C₆H₅)

Alkene carbon C5 (-C=C)

Alkane carbon C3 (-CH₂)

Hydrogen atom (-H)

Orient the Molecule: The molecule is viewed with the lowest-priority group (the hydrogen atom) pointing away from the observer.

Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is determined. If this direction is clockwise, the configuration is (R). If it is counter-clockwise, the configuration is (S). libretexts.org

Relative Stereochemistry: The term relative stereochemistry describes the relationship between two or more stereocenters within the same molecule (e.g., cis/trans or syn/anti). Since this compound has only one stereocenter, this term is not applicable unless other substituents are introduced to the ring.

Influence of Phenyl Group Orientation on Cycloheptene Ring Conformations

In systems like phenylcyclohexane, the phenyl ring in an equatorial position tends to adopt a conformation where its plane is perpendicular to the plane of the cycloalkane ring to avoid steric clashes with adjacent ring hydrogens. researchgate.net A similar preference is expected in this compound.

The orientation of the phenyl group can also introduce subtle electronic effects and anisotropic effects in spectroscopic measurements. vedantu.com In ¹H NMR spectroscopy, protons located above or below the face of the phenyl ring will experience a shielding effect (shifting their resonance to a higher field), while protons located in the plane of the ring will be deshielded (shifting to a lower field). researchgate.netresearchgate.netrsc.orgalmerja.com This magnetic anisotropy can be a powerful tool for deducing the preferred conformation and the orientation of the phenyl group in solution by observing the chemical shifts of the cycloheptene ring protons.

The table below summarizes the expected influence of the phenyl group on the conformational landscape.

Conformer FeatureInfluence of 4-Phenyl SubstituentRationale
Positional Preference Strongly favors equatorial-like positions.Minimization of 1,3-diaxial steric strain.
Ring Dynamics Increases the energy barrier for ring flipping.Bulky group must pass through high-energy, sterically hindered transition states.
Phenyl Ring Orientation Likely perpendicular to the mean plane of the cycloheptene ring.Avoidance of steric interactions with adjacent ring protons.
Conformer Population Stabilizes chair/twist-chair conformers that allow for an equatorial phenyl group.Lowers the ground-state energy of conformers that minimize steric interactions.

This interactive table details the predicted effects of the phenyl substituent on the conformational properties of the cycloheptene ring.

Chiroptical Properties of Enantiomerically Enriched this compound

Enantiomers of a chiral molecule cannot be distinguished by most standard spectroscopic techniques like NMR or IR spectroscopy. However, they interact differently with plane-polarized light, a property that is exploited by chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.govresearchgate.net These techniques are crucial for determining the absolute configuration of chiral molecules in solution. nih.govfrontiersin.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light in the UV-Visible range. encyclopedia.pub The resulting spectrum, with positive and negative peaks called Cotton effects, is a unique fingerprint of a molecule's absolute configuration and conformation. rsc.org For this compound, the electronic transitions of the phenyl chromophore and the C=C double bond would give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of these groups. By comparing the experimental ECD spectrum of an enantiomerically pure sample to spectra predicted by quantum-chemical calculations, the absolute (R) or (S) configuration can be unambiguously assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light at vibrational transition frequencies. wikipedia.org VCD provides a wealth of stereochemical information, as a typical molecule has many more vibrational bands than electronic transitions. mdpi.comrsc.org A VCD spectrum provides a detailed fingerprint of the entire molecular structure in its preferred solution-phase conformation. Similar to ECD, the comparison of an experimental VCD spectrum with that calculated for a specific enantiomer (e.g., the (R)-enantiomer) allows for a reliable determination of its absolute configuration. wikipedia.org

For an enantiomerically enriched sample of this compound, both ECD and VCD would serve as powerful, non-destructive methods to confirm its absolute stereochemistry and provide deep insight into its dominant conformation in solution.

Theoretical and Computational Investigations of 4 Phenyl Cycloheptene

Quantum Chemical Studies on the Electronic Structure and Bonding of 4-Phenyl-cycloheptene

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD), and, most commonly, Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation, providing a wealth of information about molecular properties. nih.gov

For this compound, these calculations would elucidate the interplay between the π-systems of the phenyl ring and the cycloheptene (B1346976) double bond. Key aspects to investigate include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic transition properties. It is expected that the phenyl group, acting as a chromophore, would significantly influence the electronic absorption characteristics of the molecule.

Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

The seven-membered cycloheptene ring is known for its significant conformational flexibility, capable of adopting several non-planar structures such as the chair, boat, and various twist-forms. The presence of a bulky phenyl substituent at the C4 position adds another layer of complexity to its conformational preferences.

Density Functional Theory (DFT) is the workhorse method for mapping the conformational energy landscape of such molecules due to its favorable balance of accuracy and computational cost. mdpi.com A typical study involves a systematic or stochastic conformational search to identify all possible low-energy structures. Each of these conformers is then subjected to geometry optimization to find the precise local minimum on the potential energy surface. Subsequent frequency calculations confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide thermodynamic data, including zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

Studies on the parent cycloheptane (B1346806) and cycloheptene molecules have revealed a complex potential energy surface with multiple chair and boat families of conformers separated by relatively low energy barriers. researchgate.netbiomedres.us For this compound, the primary chair and boat conformers would be further diversified by the axial-like or equatorial-like positioning of the phenyl group. It is strongly anticipated that conformers with the phenyl group in an equatorial-like position would be significantly more stable to avoid steric clashes with the cycloheptene ring hydrogens. The relative Gibbs free energies of these conformers determine their population distribution at a given temperature.

Below is an illustrative table showing the kind of data a DFT study on the conformers of a related molecule, cycloheptene, might produce. This demonstrates the typical energy differences observed between chair and boat forms.

Interactive Data Table: Example Conformational Energies for Cycloheptene

This table is illustrative and based on typical findings for the parent cycloheptene ring system, not this compound.

ConformerPoint GroupRelative Energy (kcal/mol)
ChairCs0.00
BoatCs~5-6
Twist-ChairC2~1-2
Twist-BoatC2~6-7

Computational Prediction and Elucidation of Reaction Pathways and Mechanisms for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. nih.gov For this compound, several transformations could be explored, including electrophilic additions to the double bond (e.g., hydrogenation, epoxidation, hydrohalogenation) and reactions involving the aromatic ring (e.g., electrophilic aromatic substitution).

Using DFT, the entire potential energy surface for a proposed reaction can be mapped out. The process involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

Molecular Dynamics Simulations for Conformational Dynamics and Interconversion Barriers

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the positions and velocities of atoms as a function of time. youtube.comyoutube.com

For a flexible molecule like this compound, MD simulations are invaluable for understanding the transitions between different conformations. By simulating the molecule at a given temperature, one can directly observe the dynamic interconversion between various chair and boat forms. This provides insight into the timescales of these processes and the pathways for conversion.

Standard MD simulations can reveal the qualitative dynamic nature of the molecule, but to obtain quantitative information about the energy barriers between conformers, enhanced sampling techniques are often required. Methods like umbrella sampling or metadynamics can be used to calculate the potential of mean force (PMF) along a defined reaction coordinate (e.g., a dihedral angle that drives the conformational change). The resulting free energy profile provides the heights of the barriers separating the conformational minima, which are essential for understanding the kinetics of interconversion. Although no specific MD studies on this compound have been published, the methodology has been widely applied to study the dynamics of other complex organic molecules. chemrxiv.org

Spectroscopic Data Interpretation and Prediction through Computational Modeling

Computational methods are extensively used to predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating spectroscopic parameters for a proposed structure, chemists can compare them with experimental spectra to confirm or refute a structural assignment. frontiersin.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is one of the most successful applications of computational chemistry. github.ioresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to calculate the isotropic magnetic shielding constants for each nucleus. uncw.edu These values can be converted into chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. For a flexible molecule, the predicted chemical shifts for each stable conformer must be averaged, weighted by their Boltzmann population, to obtain a final predicted spectrum that accounts for the dynamic nature of the molecule. nih.gov

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic positions. eurjchem.com These calculations, performed after a geometry optimization, provide a theoretical vibrational spectrum. The calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor to improve agreement.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov TD-DFT calculations yield the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for the prediction of the maximum absorption wavelength (λmax).

An illustrative table comparing hypothetical experimental and computationally predicted ¹³C NMR chemical shifts is shown below to demonstrate the utility of this approach.

Interactive Data Table: Example of Predicted vs. Experimental ¹³C NMR Shifts

This table is a hypothetical example for a molecule like this compound and does not represent real data.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C1 (alkene)131.5130.8
C2 (alkene)130.2129.5
C335.134.7
C445.344.9
C534.834.5
C628.928.5
C729.228.8
C1' (ipso)147.1146.5

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-Phenyl-cycloheptene in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's structure and behavior can be assembled.

High-resolution 1D NMR (¹H and ¹³C) provides fundamental information about the electronic environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring protons through signal splitting, while the ¹³C NMR spectrum indicates the number of unique carbon environments.

For this compound, specific chemical shift regions are expected for the aromatic, vinylic, benzylic, and aliphatic protons and carbons. The phenyl group protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the vinylic protons of the cycloheptene (B1346976) ring are expected around δ 5.5-6.0 ppm. The benzylic proton (at C4) would be shifted downfield due to the phenyl ring's influence. The remaining aliphatic protons on the seven-membered ring would produce complex, overlapping signals in the upfield region (δ 1.5-2.5 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₆H₅) 7.1 - 7.4 Multiplet (m)
Vinylic (=CH) 5.7 - 5.9 Multiplet (m)
Benzylic (CH -Ph) 2.8 - 3.2 Multiplet (m)
Allylic (=CH-CH ₂) 2.2 - 2.5 Multiplet (m)
Aliphatic (-CH₂-) 1.5 - 2.0 Multiplet (m)

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The proton-decoupled ¹³C NMR spectrum would similarly show distinct signals for the different carbon types. The aromatic carbons would resonate between δ 125-150 ppm, with the ipso-carbon (C-1' of the phenyl ring) being the most downfield. The vinylic carbons would appear around δ 130-135 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (ipso-C) ~145
Vinylic (=CH) 130 - 135
Aromatic (CH) 126 - 129
Benzylic (C H-Ph) ~45
Allylic (=CH-C H₂) ~35
Aliphatic (-CH₂-) 25 - 32

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the this compound structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be used to trace the connectivity through the cycloheptene ring, showing correlations between adjacent protons (e.g., vinylic to allylic, and through the aliphatic chain).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the proton signal at ~3.0 ppm would correlate with the carbon signal at ~45 ppm, confirming the benzylic CH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include the benzylic proton showing a cross-peak to the aromatic ipso-carbon and the vinylic protons correlating with the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For instance, NOE correlations between the ortho-protons of the phenyl ring and specific protons on the cycloheptene ring would help define the orientation of the phenyl substituent relative to the seven-membered ring.

The seven-membered cycloheptene ring is known to be conformationally flexible, existing in dynamic equilibrium between several forms, primarily the twist-chair and chair conformations. acs.org Dynamic NMR studies, which involve recording spectra at various temperatures, can provide valuable information about these conformational interconversions. libretexts.org

At room temperature, if the interconversion is fast on the NMR timescale, the spectrum shows averaged signals for the conformationally mobile protons. As the temperature is lowered, the rate of interconversion slows. If the temperature is lowered sufficiently to reach the coalescence point and below, separate signals for the protons in the different conformational environments of the frozen-out conformers may be observed. libretexts.org Analyzing the changes in the line shape of the signals as a function of temperature allows for the calculation of the energy barriers (ΔG‡) associated with the ring inversion process.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key expected absorptions would include:

Aromatic Ring: C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. vscht.cz

Alkene Group: The vinylic =C-H stretch also occurs above 3000 cm⁻¹, while the C=C double bond stretch of the cycloalkene is expected in the 1640-1680 cm⁻¹ range. libretexts.org The position of this band can give clues about ring strain.

Aliphatic Groups: C-H stretching vibrations for the sp³ hybridized carbons of the cycloheptene ring are observed just below 3000 cm⁻¹. libretexts.org C-H bending vibrations appear in the 1470-1350 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
C=C stretch 1450 - 1600
Alkene =C-H stretch 3010 - 3040
C=C stretch 1640 - 1680
Aliphatic C-H stretch 2850 - 2960
C-H bend 1350 - 1470

Note: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), which can then break apart into smaller, charged fragments.

For this compound (C₁₃H₁₆), the molecular weight is 172.27 g/mol . The high-resolution mass spectrum would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak at m/z ≈ 172.1252.

The fragmentation pattern provides structural clues. Key predicted fragmentation pathways for this compound would include:

Benzylic Cleavage: Loss of an alkyl radical from the cycloheptene ring to form a stable benzylic cation or tropylium (B1234903) ion (m/z 91), which is often a very intense peak for alkyl-substituted benzenes.

Loss of Phenyl Group: Cleavage of the bond connecting the phenyl group and the ring, leading to a fragment at m/z 77 (C₆H₅⁺).

Ring Fragmentation: Complex rearrangements and fragmentations of the cycloheptene ring itself, leading to a series of smaller aliphatic and olefinic fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity
172 [M]⁺• (Molecular Ion)
157 [M - CH₃]⁺
91 [C₇H₇]⁺ (Tropylium ion)
77 [C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography of this compound Derivatives for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of a compound in the solid state. This technique requires a well-ordered single crystal. As this compound is likely a liquid or low-melting solid at room temperature, obtaining suitable crystals of the parent compound can be challenging.

In such cases, a common strategy is to synthesize a solid derivative of the molecule. By introducing functional groups that promote crystallization through strong intermolecular interactions (e.g., hydrogen bonding or π-π stacking), it becomes possible to obtain a crystal structure. mdpi.com

For example, studies on related complex cycloheptene derivatives have successfully used X-ray diffraction to confirm their exact conformation and stereochemistry. nih.gov A crystallographic study of a suitable this compound derivative would definitively establish:

The precise bond lengths and angles of the entire molecule.

The solid-state conformation of the seven-membered ring (e.g., chair, boat, or twist-chair).

The dihedral angle between the phenyl ring and the cycloheptene ring.

The packing of molecules in the crystal lattice and the nature of intermolecular interactions.

This solid-state information is invaluable for calibrating and validating computational models and for understanding how the molecule interacts with its environment.

Applications in Chemical Synthesis and Catalysis

4-Phenyl-cycloheptene as a Building Block in the Synthesis of Complex Organic Scaffolds

A comprehensive search of chemical literature did not yield specific examples or detailed studies where this compound is utilized as a primary building block for the synthesis of complex organic scaffolds. Methodologies for constructing complex molecular architectures often rely on versatile and well-understood starting materials; however, the role of this compound in this capacity does not appear to be established in peer-reviewed research.

Exploration of this compound as a Monomer in Polymer Chemistry Research

There is no significant body of research available that explores the use of this compound as a monomer in polymer chemistry. While the polymerization of other cyclic olefins, such as silacycloheptenes, has been investigated, similar studies involving this compound have not been found in the public domain. nsf.gov Research into the polymerization of related structures, like phenyl-substituted isoprenes, has been conducted, but this does not extend to this compound itself. rsc.orgresearchgate.net

Role of this compound in Organometallic Chemistry and Catalysis

The function of this compound in organometallic chemistry, either as a ligand for metal complexes or as a component of catalytic systems, is not documented in available scientific literature.

Consistent with the lack of information on its metal complexes, there is no available research investigating the catalytic activity of catalysts derived from this compound. Key catalytic reactions such as hydrogenation, hydroboration, or C-C coupling reactions have been extensively studied with a wide variety of other catalysts, but none are reported to be derived from this specific compound. chemrxiv.orgwikipedia.org

Potential in Supramolecular Chemistry and Molecular Recognition

The potential application of this compound in the fields of supramolecular chemistry and molecular recognition has not been explored in the available scientific literature. Research in this area focuses on molecules with specific structural and electronic features that facilitate non-covalent interactions, but this compound has not been identified as a candidate for such studies. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.